molecular formula C8H14ClNO2 B2354340 Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride CAS No. 2378506-91-1

Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride

Cat. No. B2354340
M. Wt: 191.66
InChI Key: GSBIXUGMWUCUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It is also known by its IUPAC name "methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic ring with a nitrogen atom incorporated into the ring system . The carboxylate group is attached to one of the carbon atoms in the ring, and a methyl group is attached to the carboxylate group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 191.66 . The InChI code for this compound is 1S/C8H13NO2.ClH/c1-11-7(10)6-2-8(3-6)4-9-5-8;/h6,9H,2-5H2,1H3;1H .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivatives Formation : Methyl 1-azaspiro[3.3]heptane-6-carboxylate derivatives, such as methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, are obtained via highly regioselective 1,3-dipolar cycloaddition reactions. These compounds are synthesized as mixtures of diastereoisomers and play a role in developing new chemical entities (Molchanov & Tran, 2013).

  • Chemical Transformations : Treatment of certain derivatives leads to the cleavage of the N–O bond in the isoxazolidine ring. This process results in the formation of compounds like 1,3-amino alcohols, which can undergo further cyclization to produce bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

  • Building Blocks for Amino Acids Synthesis : Methyl 1-azaspiro[3.3]heptane-6-carboxylate derivatives are utilized in the synthesis of unique amino acids. These acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, are important for advancements in chemistry, biochemistry, and drug design due to their structural uniqueness (Radchenko, Grygorenko, & Komarov, 2010).

  • Synthesis of Novel Azetidine and Cyclobutane Derivatives : Efficient and scalable synthetic routes to compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrate the versatility of Methyl 1-azaspiro[3.3]heptane-6-carboxylate in creating novel compounds. These derivatives provide access to chemical spaces complementary to piperidine ring systems, important in medicinal chemistry (Meyers et al., 2009).

  • Basis for Antiviral Drug Synthesis : Derivatives of Methyl 1-azaspiro[3.3]heptane-6-carboxylate are key elements in the industrial synthesis of antiviral drugs like ledipasvir. The compound's unique structure aids in developing new, potent antiviral agents (López et al., 2020).

  • Optimization for Medicinal Chemistry : Studies on azaspiro[3.3]heptanes, as replacements for common heterocycles in medicinal chemistry, reveal their potential in lowering lipophilicity. This characteristic is crucial for the drug discovery process, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds (Degorce, Bodnarchuk, & Scott, 2019).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(5-6)2-3-9-8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBIXUGMWUCUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride

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